molecular formula C7H11BrN2S B6235535 5-(bromomethyl)-3-tert-butyl-1,2,4-thiadiazole CAS No. 2680542-35-0

5-(bromomethyl)-3-tert-butyl-1,2,4-thiadiazole

Cat. No.: B6235535
CAS No.: 2680542-35-0
M. Wt: 235.1
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Description

5-(Bromomethyl)-3-tert-butyl-1,2,4-thiadiazole is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-3-tert-butyl-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a suitable thiadiazole precursor. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of automated systems and advanced purification techniques further enhances the scalability and economic viability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-tert-butyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-3-tert-butyl-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The compound may also interact with enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-3-tert-butyl-1,2,4-thiadiazole
  • 5-(Methyl)-3-tert-butyl-1,2,4-thiadiazole
  • 5-(Hydroxymethyl)-3-tert-butyl-1,2,4-thiadiazole

Uniqueness

5-(Bromomethyl)-3-tert-butyl-1,2,4-thiadiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. This unique reactivity profile makes it a valuable intermediate in organic synthesis and various applications .

Properties

CAS No.

2680542-35-0

Molecular Formula

C7H11BrN2S

Molecular Weight

235.1

Purity

95

Origin of Product

United States

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